1-(4-chlorobenzyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea
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Description
1-(4-chlorobenzyl)-3-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)urea, also known as CGP71683A, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
- Pyrrol-3-ones, such as this compound, exhibit pronounced anticancer properties . Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and proliferation.
- Some pyrrol-3-ones have demonstrated antihypertensive activity . Understanding how this specific compound interacts with blood pressure regulation pathways could contribute to hypertension management.
- Pyrrol-3-ones have been investigated for their anti-HIV and antiviral properties . Researchers explore their potential as inhibitors of viral replication or entry.
- Certain pyrrol-3-one derivatives exhibit antimalarial activity . Investigating whether this compound shares similar effects could contribute to malaria treatment research.
- Pyrrol-3-one derivatives are actively used as flame retardants . Researchers study their ability to reduce flammability in materials.
- Pyrrol-3-one derivatives serve as valuable building blocks in organic synthesis . They participate in various chemical reactions to create complex molecules.
Anticancer Activity
Antihypertensive Effects
Anti-HIV and Antiviral Research
Antimalarial Potential
Flame Retardant Applications
Organic Synthesis Building Blocks
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c15-12-3-1-11(2-4-12)9-16-13(18)17-10-14(19)5-7-20-8-6-14/h1-4,19H,5-10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQLLKWWIPSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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